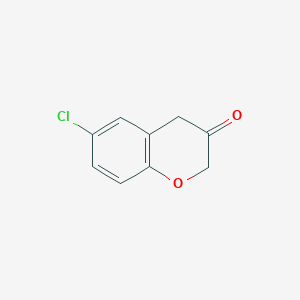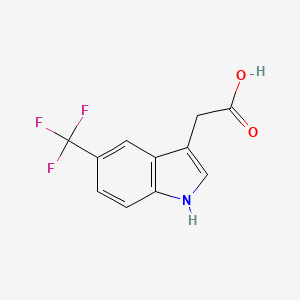
2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid
Vue d'ensemble
Description
2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid, also known as TAC-101, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAC-101 belongs to the class of indole-based compounds and has been shown to exhibit unique biochemical and physiological effects.
Applications De Recherche Scientifique
Bacterial Catabolism and Environmental Impact
Research on bacterial catabolism of indole-3-acetic acid (IAA), a molecule with structural similarities to 2-(5-Trifluoromethyl-1H-indol-3-yl)acetic acid, reveals its importance in various environments and organisms. Bacteria capable of catabolizing IAA can exploit it as a source of carbon, nitrogen, and energy, or interfere with IAA-dependent processes in other organisms, including plants. This has implications for understanding microbial interactions in ecosystems and developing biotechnological applications related to environmental management and agriculture (Laird, Flores, & Leveau, 2020).
Industrial Applications and Environmental Considerations
The review of organic acids, including acetic acid, in acidizing operations highlights their use in enhancing oil and gas extraction processes. This research underscores the importance of organic acids in industrial applications, particularly in improving the efficiency and environmental sustainability of resource extraction (Alhamad, Alrashed, Al Munif, & Miskimins, 2020). Another study on the disinfection of wastewater with peracetic acid discusses the environmental and practical advantages of using peracetic acid for wastewater treatment, emphasizing its potential as a more sustainable alternative to traditional disinfectants (Kitis, 2004).
Biochemical and Pharmacological Properties
Research into the physiological and biochemical properties of compounds structurally related to 2-(5-Trifluoromethyl-1H-indol-3-yl)acetic acid can provide insights into their potential applications in medicine and pharmacology. For instance, studies on the role of acetic acid in yeast research field and its impact on cellular functions suggest avenues for exploring the biotechnological and medical applications of similar compounds (Chaves, Rego, Martins, Santos-Pereira, Sousa, & Côrte-Real, 2021).
Propriétés
IUPAC Name |
2-[5-(trifluoromethyl)-1H-indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)7-1-2-9-8(4-7)6(5-15-9)3-10(16)17/h1-2,4-5,15H,3H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNULZACNINBHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626124 | |
| Record name | [5-(Trifluoromethyl)-1H-indol-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid | |
CAS RN |
378802-40-5 | |
| Record name | [5-(Trifluoromethyl)-1H-indol-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


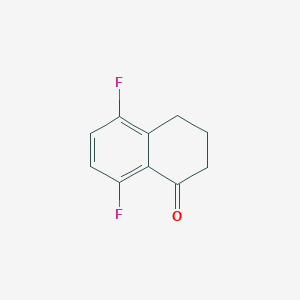
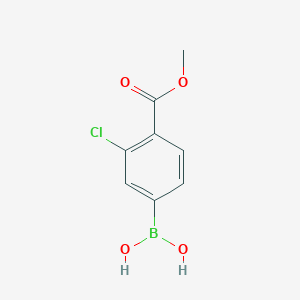
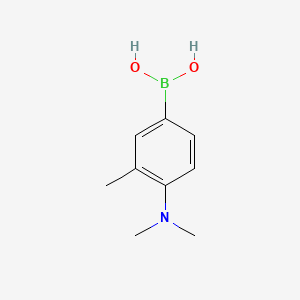
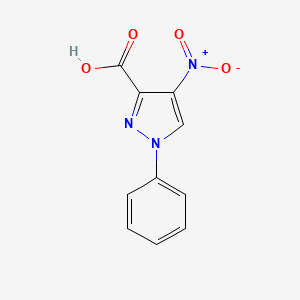
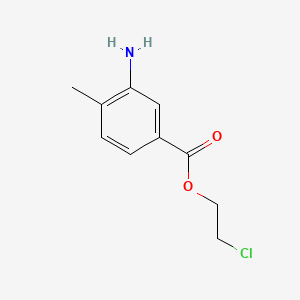
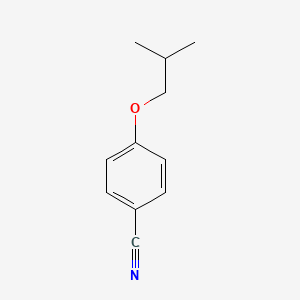
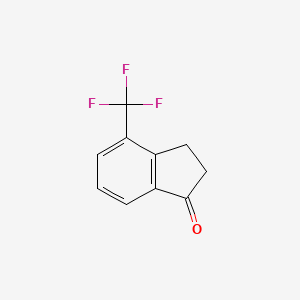
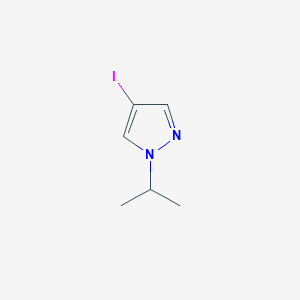
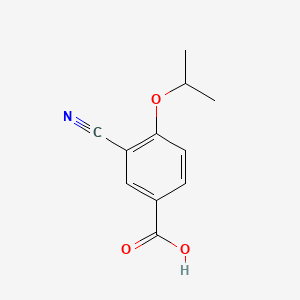
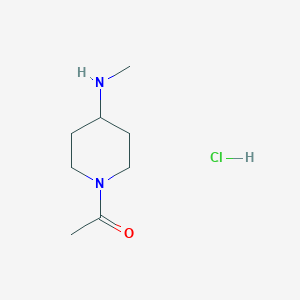
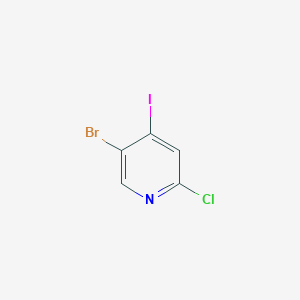
![1,4-Bis[(4-methoxyphenyl)methyl]-3-propan-2-ylpiperazine-2,5-dione](/img/structure/B1592425.png)
![(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methanamine](/img/structure/B1592426.png)
